molecular formula C13H18O2 B13326089 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

Katalognummer: B13326089
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: URKQTCLZQCNYJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a complex organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol This compound features a unique spiro structure, which includes a cyclohexene ring and a hexane ring connected through a spiro carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring.

    Spiro Formation: The spiro carbon is introduced through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.3]hexane-1-carboxylic acid: Similar in structure but lacks the cyclohexene ring.

    Cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a spiro structure.

    Cyclohex-1-en-1-ylcarboxylic acid: Similar but does not have the spiro connection.

Uniqueness

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15)

InChI-Schlüssel

URKQTCLZQCNYJK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.